Enhanced Lipid Solubility
Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, and this structural modification results in a compound with demonstrably increased lipid solubility compared to the parent free acid . This increased lipophilicity is hypothesized to enable more efficient passive diffusion across cellular membranes, thereby enhancing intracellular access to PPARδ, a nuclear receptor . This property differentiates it from the parent carbaprostacyclin, which, as a carboxylic acid, is ionized at physiological pH and may have more limited passive permeability.
| Evidence Dimension | Lipid solubility (qualitative) |
|---|---|
| Target Compound Data | More lipid soluble than carbaprostacyclin |
| Comparator Or Baseline | Carbaprostacyclin (free acid) |
| Quantified Difference | Qualitatively described as 'more lipid soluble' |
| Conditions | Physicochemical property inferred from structure |
Why This Matters
This is the primary differentiating feature cited for the compound's use; it is procured specifically to test hypotheses requiring enhanced cell permeability relative to the parent analog.
